Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
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Overview
Description
Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- typically involves the reaction of indole derivatives with guanidine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . For the specific synthesis of guanidine derivatives, transition-metal-catalyzed guanylation reactions are often employed . These reactions involve the formation of C-N bonds and can be carried out under various conditions, including the use of carbodiimides and catalytic guanylation/cyclization reactions .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, grindstone technology, and reflux methods are some of the techniques employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. For example, guanidine derivatives have been shown to inhibit the Hv1 proton channel by binding to the voltage-sensing domain from its intracellular side . This inhibition can affect proton extrusion, pH homeostasis, and the production of reactive oxygen species, which are important in various physiological and pathological processes .
Comparison with Similar Compounds
Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- lies in its specific structure and the presence of the guanidine group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C12H16N4O/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-15-12(13)14/h2-3,6-7,16H,4-5H2,1H3,(H4,13,14,15) |
InChI Key |
BVCJTXDGLWLZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN=C(N)N |
Origin of Product |
United States |
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